molecular formula C10H9NO B13607463 2-(3-Oxopropyl)benzonitrile

2-(3-Oxopropyl)benzonitrile

Cat. No.: B13607463
M. Wt: 159.18 g/mol
InChI Key: HEVVLAZGDRKVJR-UHFFFAOYSA-N
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Description

2-(3-Oxopropyl)benzonitrile is a chemical compound with the molecular formula C10H9NO. It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is known for its unique structure, which includes a benzonitrile group attached to a 3-oxopropyl chain.

Preparation Methods

The synthesis of 2-(3-Oxopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial production methods often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

2-(3-Oxopropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Oxopropyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Oxopropyl)benzonitrile involves its interaction with various molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which are useful in synthetic organic chemistry . Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects in different applications.

Comparison with Similar Compounds

2-(3-Oxopropyl)benzonitrile can be compared with similar compounds such as:

    4-(3-Oxopropyl)benzonitrile: This compound has a similar structure but with the oxopropyl group attached at a different position on the benzene ring.

    4-(2-Oxopropyl)benzonitrile: Another similar compound with slight structural variations.

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(3-oxopropyl)benzonitrile

InChI

InChI=1S/C10H9NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6H2

InChI Key

HEVVLAZGDRKVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)C#N

Origin of Product

United States

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